2,6-dimethoxy-N-[4-(pyridin-3-yloxy)phenyl]benzamide
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Overview
Description
2,6-DIMETHOXY-N~1~-[4-(3-PYRIDYLOXY)PHENYL]BENZAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a pyridyloxyphenyl moiety. It has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-N~1~-[4-(3-PYRIDYLOXY)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(3-pyridyloxy)aniline to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-N~1~-[4-(3-PYRIDYLOXY)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2,6-DIMETHOXY-N~1~-[4-(3-PYRIDYLOXY)PHENYL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Shares the benzamide core but lacks the pyridyloxyphenyl moiety.
4-(3-Pyridyloxy)aniline: Contains the pyridyloxyphenyl group but not the benzamide structure.
N-(4-(3-Pyridyloxy)phenyl)benzamide: Similar structure but without the methoxy groups.
Uniqueness
2,6-DIMETHOXY-N~1~-[4-(3-PYRIDYLOXY)PHENYL]BENZAMIDE is unique due to the combination of its methoxy-substituted benzamide core and the pyridyloxyphenyl moiety
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(4-pyridin-3-yloxyphenyl)benzamide |
InChI |
InChI=1S/C20H18N2O4/c1-24-17-6-3-7-18(25-2)19(17)20(23)22-14-8-10-15(11-9-14)26-16-5-4-12-21-13-16/h3-13H,1-2H3,(H,22,23) |
InChI Key |
NOFPTQAWENCXHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3 |
Origin of Product |
United States |
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